molecular formula C14H22ClN3O B10909349 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one

Cat. No.: B10909349
M. Wt: 283.80 g/mol
InChI Key: KCEVQOZVCUPCRR-UHFFFAOYSA-N
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Description

2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorine and a methyl group, and a piperidine ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl substituents.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor such as 2,6-dimethylpiperidine.

    Coupling Reaction: The final step involves coupling the pyrazole and piperidine rings through a propanone linker. This can be achieved using a variety of coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and piperidine rings.

    Reduction: Reduction reactions can target the carbonyl group in the propanone linker.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site and extent of oxidation.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE could be investigated for its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-propanone
  • 2-(4-Methyl-1H-pyrazol-1-yl)-1-(2,6-dimethylpiperidino)-1-propanone
  • 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-1-piperidino-1-propanone

Uniqueness

The uniqueness of 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2,6-DIMETHYLPIPERIDINO)-1-PROPANONE lies in its specific substitution pattern on the pyrazole and piperidine rings. This particular arrangement of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)-1-(2,6-dimethylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C14H22ClN3O/c1-9-6-5-7-10(2)17(9)14(19)12(4)18-11(3)13(15)8-16-18/h8-10,12H,5-7H2,1-4H3

InChI Key

KCEVQOZVCUPCRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C(C)N2C(=C(C=N2)Cl)C)C

Origin of Product

United States

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